Sodium cobalticarborane

Description

Historical Context and Evolution of Metallacarborane Chemistry

The field of metallacarborane chemistry originated in the 1960s. numberanalytics.com A landmark achievement was the synthesis of the first metallacarborane through the reaction of CoCl₂ with the dicarbollide anion, [C₂B₉H₁₁]²⁻. numberanalytics.com This discovery marked a significant milestone in inorganic chemistry. researchgate.net Following this initial breakthrough, the field has undergone substantial expansion, with the synthesis and characterization of a wide array of metallacarboranes. numberanalytics.com The continuing evolution of this area of chemistry is largely propelled by the potential for these compounds in diverse scientific and technological applications. numberanalytics.comacs.org The foundational work in this field was pioneered by M.F. Hawthorne in 1965, who recognized that the deprotonated 7,8-dicarba-nido-undecaborate ion, known as the dicarbollide ion, is isoelectronic with the cyclopentadienyl (B1206354) anion. nih.gov

Overview of the Dicarbollylcobaltate(III) Anion as a Key Cluster Species

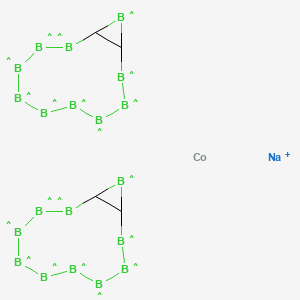

The dicarbollylcobaltate(III) anion, often abbreviated as [COSAN]⁻ or [CoD]⁻, is arguably the most prominent member of the metallacarborane family. wikipedia.orgacs.org This anionic complex is composed of a central cobalt(III) cation sandwiched between two dicarbollide cluster ligands, specifically [C₂B₉H₁₁]²⁻. nih.govwikipedia.org This structure is considered an analog of metallocenes like ferrocene. nih.gov

The electrons within the dicarbollylcobaltate(III) anion are fully delocalized in the inner bonding orbitals, which imparts aromatic character to the ion. nih.gov This electronic configuration contributes to its remarkable thermal and chemical stability. acs.org The anion is a low-spin, diamagnetic d⁶ complex. nih.gov While numerous isomers are theoretically possible, the most common form is the [(1,2-C₂B₉H₁₁)-3,3′-Co(III)]⁻ isomer. nih.gov The net single negative charge results from the compensation of the double negative charge of the two dicarbollide ligands by the Co³⁺ ion. acs.org This charge, distributed over a large surface area, results in a low charge-to-volume ratio. nih.govacs.org

The sodium salt of this anion is the most commonly used variant, though other countercations such as Cs⁺, H⁺, and NH₄⁺ are also utilized. wikipedia.org The aggregation behavior of the sodium salt in aqueous solutions has been a subject of study, revealing a process that involves the formation of smaller aggregates which then combine into larger structures. nih.gov

Data Tables

Table 1: General Properties of the Dicarbollylcobaltate(III) Anion

| Property | Description | Source(s) |

| Common Name | [COSAN]⁻, [CoD]⁻ | wikipedia.org |

| Core Structure | A central Co(III) ion coordinated to two [C₂B₉H₁₁]²⁻ ligands. | nih.gov |

| Electronic Nature | Low-spin, diamagnetic (d⁶) anionic complex. | nih.gov |

| Key Feature | Considered an aromatic species due to delocalized electrons. | nih.gov |

| Stability | Exhibits high thermal and chemical stability. | acs.org |

Table 2: Physicochemical Properties of Sodium Cobalticarborane

| Property | Value/Description | Source(s) |

| Chemical Formula | C₄H₂₂B₁₈CoNa | wikipedia.orgsigmaaldrich.com |

| Molecular Weight | 346.74 g/mol | sigmaaldrich.com |

| Appearance | Yellow to orange powder or red crystals. | wikipedia.orgstrem.comcymitquimica.com |

| Melting Point | >300 °C | wikipedia.orgsigmaaldrich.com |

| CAS Number | 99492-72-5 | sigmaaldrich.comstrem.com |

| Synonyms | Sodium bis(undecahydro-7,8-dicarbaundecaborato)cobaltate, Sodium bis-1,2-dicarbollylcobaltate | sigmaaldrich.com |

Properties

InChI |

InChI=1S/2C2H2B10.Co.Na/c2*3-1-2(3)5-7-9-11-12-10-8-6-4-1;;/h2*1-2H;;/q;;;+1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAFRIHSFLRTRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]1[B][B][B][B]C2[B]C2[B][B][B][B]1.[B]1[B][B][B][B]C2[B]C2[B][B][B][B]1.[Na+].[Co] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4B20CoNa+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746075 | |

| Record name | PUBCHEM_71310133 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99492-72-5 | |

| Record name | PUBCHEM_71310133 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium bis(1,2-dicarbollide)cobaltate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Sodium Cobalticarborane and Its Derivatives

Direct Synthesis from Carborane Precursors

The most fundamental approach to synthesizing the cobaltacarborane anion involves the assembly of the complex from readily available carborane cages. This "bottom-up" strategy is centered on the degradation of a stable 12-vertex carborane into a nido-anion, which then serves as a ligand for a cobalt center.

The cornerstone of cobaltacarborane synthesis is the controlled degradation of an icosahedral closo-carborane, most commonly ortho-carborane (1,2-dicarba-closo-dodecaborane). mdpi.com This process involves the removal of a single boron atom from the carborane cage, a reaction typically mediated by a strong base.

The synthesis proceeds in two main steps:

Cage Opening: Ortho-carborane is treated with a base, such as sodium hydroxide (B78521) or butylamine. wikipedia.org The base selectively attacks a boron atom (B(3)) that is connected to the two carbon atoms within the cage, leading to its excision. This degradation results in the formation of an 11-vertex, open-cage anion known as the nido-7,8-dicarbaundecaborate(1-) ion, [7,8-C₂B₉H₁₂]⁻. wikipedia.orgnih.govacs.org

Cobalt Insertion: Two equivalents of the resulting sodium 7,8-dicarbaundecaborate are then reacted with a cobalt(II) salt, such as cobalt(II) chloride (CoCl₂) or cobalt(II) acetate (B1210297) tetrahydrate, often at elevated temperatures. mdpi.comwikipedia.org In this step, the cobalt ion is oxidized from Co(II) to Co(III), and it is "sandwiched" between the two open faces of the dicarbollide ligands. acs.org This forms the stable 18-electron cobaltacarborane anion, [Co(C₂B₉H₁₁)₂]⁻. The sodium cation from the degradation step remains as the counter-ion, yielding the final product, sodium cobalticarborane. wikipedia.org

This synthetic route is highly reliable and serves as the primary method for producing the parent cobaltacarborane anion. mdpi.com

Table 1: Key Steps in the Direct Synthesis of this compound

| Step | Precursor(s) | Reagent(s) | Intermediate/Product | Citation(s) |

| 1. Base-Mediated Degradation | ortho-Carborane (C₂B₁₀H₁₂) | Sodium Hydroxide (NaOH) or Butylamine | Sodium 7,8-dicarbaundecaborate(1-) ([Na]⁺[C₂B₉H₁₂]⁻) | wikipedia.orgnih.govacs.org |

| 2. Cobalt Insertion | Sodium 7,8-dicarbaundecaborate(1-) | Cobalt(II) Acetate or Cobalt(II) Chloride | This compound ([Na]⁺[Co(C₂B₉H₁₁)₂]⁻) | mdpi.comwikipedia.org |

Ligand exchange reactions represent an alternative strategy for the synthesis of cobaltacarborane derivatives. chemguide.co.uk In this context, a pre-formed cobalt complex bearing labile (easily displaced) ligands can be used as the cobalt source. When this complex is reacted with the dicarbollide anion, the labile ligands are substituted by the carborane cages.

Furthermore, ligand exchange can be performed on an already-formed cobaltacarborane complex to create new functionalized systems. For instance, a cobalt(I) complex incorporating a carborane-bridged bis(phosphanido) ligand and a labile 1,5-cyclooctadiene (B75094) (cod) ligand undergoes facile exchange of the 'cod' ligand when reacted with isonitriles. nih.gov This reaction yields a new, substituted cobaltacarborane complex where the essential cobalt-carborane framework is retained, demonstrating the utility of ligand substitution for further functionalization. nih.gov

Ion Exchange Techniques for Sodium Salt Formation

While direct synthesis using a sodium base yields this compound, it is often necessary to prepare the sodium salt from other cationic forms of the cobaltacarborane anion. Ion exchange provides a straightforward method for this transformation. wikipedia.org

A common procedure involves starting with a different salt, for example, the cesium salt of cobalticarborane. The process is as follows:

An aqueous solution of the cesium salt is acidified, typically with sulfuric acid.

The resulting protonated, neutral form of the cobaltacarborane is extracted into an organic solvent.

The organic solution containing the acidified cobaltacarborane is then treated with a sodium source, such as sodium carbonate. wikipedia.org This reaction neutralizes the complex and introduces the sodium cation, yielding the desired this compound, which can then be isolated. wikipedia.org

Advanced Synthetic Approaches to Functionalized Cobalticarborane Systems

The versatility of cobaltacarborane chemistry is highlighted by the numerous methods developed to synthesize derivatives with specific functionalities or alternative cluster geometries.

Functionalized cobaltacarboranes can be prepared using two primary strategies: building the complex from a substituted precursor or by direct functionalization of the pre-formed cobaltacarborane anion.

Synthesis from Substituted Precursors: This "indirect" method involves performing chemical modifications on the ortho-carborane starting material before the degradation and cobalt insertion steps. mdpi.com For example, to synthesize a hexachloro-substituted cobaltacarborane, one can start with 9,12-dichloro-ortho-carborane. mdpi.com This chlorinated precursor is then subjected to the standard base-mediated degradation and subsequent reaction with a cobalt salt. The resulting cobaltacarborane anion incorporates the chlorine atoms at the corresponding positions on the dicarbollide cages. mdpi.com

Post-Synthesis Functionalization: Alternatively, substituents can be introduced directly onto the parent cobaltacarborane anion. Radical substitution reactions have been explored to create B-substituted derivatives of smaller cobaltacarboranes. acs.org Another powerful method involves reacting the cobaltacarborane anion with reagents like ArI(OAc)₂ to form iodonium (B1229267) zwitterions. These zwitterionic intermediates can subsequently react with a variety of nucleophiles to introduce new functional groups onto the boron cage. wikipedia.org

Table 2: Examples of Synthetic Routes to Functionalized Cobalticarboranes

| Method | Starting Material | Key Reagent(s) | Product Type | Citation(s) |

| From Substituted Precursor | 9,12-Dichloro-ortho-carborane | 1. Base (e.g., KOH) 2. CoCl₂ | Hexachloro-cobaltacarborane anion | mdpi.com |

| Post-Synthesis Functionalization | This compound | ArI(OAc)₂ followed by a nucleophile | B-functionalized cobaltacarborane | wikipedia.org |

| Radical Substitution | Neutral Iodo-cobaltacarborane | Reducing agent, then electrophile/nucleophile | B-substituted cobaltacarborane | acs.org |

While the standard synthesis yields a closo 12-vertex sandwich structure, specific reaction conditions and precursors can lead to alternative cage geometries and sizes.

Isonido Complexes: The formation of isonido-cobaltacarborane complexes, which have a more open cage structure, can be achieved by reacting a nido-carborane precursor with certain organometallic cobalt reagents. For example, the reaction of the non-icosahedral nido-carborane 5,6-C₂B₈H₁₂ with a cobalt-diphosphine complex, [Ph₂P(CH₂)n PPh₂]CoCl₂, can result in the formation of ethoxy-substituted isonido-cobaltacarborane complexes. researchgate.net

Larger Closo Complexes: Synthetic routes to supra-icosahedral metallacarboranes have also been developed. The direct synthesis of an anionic 13-vertex closo-cobaltacarborane cluster has been reported. researchgate.net This involves the reaction of a specifically designed precursor, 1,2-bis(diphenylphosphino)-ortho-carborane, with a cobalt source, demonstrating that the choice of the initial carborane ligand is crucial for building larger, non-traditional cluster structures. researchgate.netacs.org

Advanced Structural Characterization and Spectroscopic Elucidation of the Dicarbollylcobaltate Anion

X-ray Diffraction Analysis for Solid-State Architectures

X-ray diffraction (XRD) is a cornerstone technique for determining the precise atomic arrangement within a crystalline solid. For the dicarbollylcobaltate anion, single-crystal XRD studies have been instrumental in confirming its "sandwich" structure, where a central cobalt(III) ion is coordinated to two dicarbollide ligands, [C₂B₉H₁₁]²⁻. ub.edumdpi.com

Studies on derivatives of the cobalt bis(dicarbollide) anion have provided detailed insights into its solid-state architecture. For instance, the crystal structure of the tetrabutylammonium (B224687) salt of the 8,8'-difluoro derivative, [NBu₄][commo-3,3'-Co(8-F-1,2-C₂B₉H₁₀)₂], has been determined, offering precise bond lengths and angles within the fluorinated carborane cages. researchgate.net Similarly, the structure of a lanthanide complex with a functionalized cobalt bis(dicarbollide) anion has been elucidated, revealing the coordination of the metal cation to the functional groups on the carborane ligand. rsc.org

In some instances, selected area electron diffraction has been used to characterize polycrystalline materials containing cobalticarborane derivatives, indicating the presence of various crystalline domains. researchgate.net Furthermore, time-resolved in situ synchrotron X-ray diffraction has been employed to study the formation pathways of related sodium cobalt oxides. rsc.org

Solution-State Structural Investigations by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. A variety of NMR techniques have been applied to the dicarbollylcobaltate anion, providing a wealth of information about its behavior in different solvent environments. nih.govacs.org

Multinuclear NMR Spectroscopy (e.g., ¹H, ¹¹B, ¹³C, ³¹P)

Multinuclear NMR allows for the direct observation of different magnetically active nuclei within the dicarbollylcobaltate anion, each providing unique structural information.

¹¹B NMR: This is one of the most informative techniques for characterizing carborane cages. The ¹¹B NMR spectra of the dicarbollylcobaltate anion exhibit distinct signals for the different boron environments within the icosahedral cage. researchgate.net Correlations between the chemical shifts of substituted boron atoms and those in other positions on the carborane skeleton have been identified, which aids in signal assignment and structural elucidation. researchgate.net

¹H NMR: The ¹H NMR spectrum provides information about the protons attached to the carbon and boron atoms of the dicarbollide ligands. ¹H{¹¹B} decoupling experiments are often employed to simplify the spectra and aid in the assignment of the C-H and B-H proton resonances. rsc.org

¹³C NMR: ¹³C NMR spectroscopy is used to identify the carbon atoms within the dicarborane cage. The chemical shifts of these carbon atoms can be influenced by their local electronic environment and connectivity. rsc.org

³¹P NMR: In cases where the dicarbollylcobaltate anion is functionalized with phosphorus-containing groups, ³¹P NMR is a valuable tool for characterizing these substituents and their interaction with the carborane cage. rsc.org

The chemical shifts observed in these spectra are sensitive to the electronic environment of the nuclei, providing insights into charge distribution and the effects of substitution on the carborane framework. rsc.org

Table 1: Representative NMR Data for Dicarbollylcobaltate Derivatives

| Nucleus | Chemical Shift Range (ppm) | Remarks |

|---|---|---|

| ¹¹B | Varies with substitution | Sensitive to the electronic effects of substituents on the boron cage. researchgate.net |

| ¹H | Varies | Provides information on C-H and B-H protons. rsc.org |

| ¹³C | Varies | Used to identify the carbon atoms in the carborane skeleton. rsc.org |

Two-Dimensional NMR Techniques (e.g., Nuclear Overhauser Effect Spectroscopy (NOESY), Correlation Spectroscopy (COSY), Diffusion-Ordered Spectroscopy (DOSY))

Two-dimensional (2D) NMR techniques provide further structural detail by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This technique is used to identify scalar-coupled nuclei, helping to establish connectivity within the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons, providing information about their spatial proximity and thus the three-dimensional structure of the molecule in solution.

DOSY (Diffusion-Ordered Spectroscopy): DOSY is used to measure the diffusion coefficients of molecules in solution, which can help to confirm the association of different species, such as the formation of host-guest complexes with cyclodextrins. nih.gov

These advanced NMR methods have been crucial in confirming the entrapment of cobalt bis(dicarbollide) anions within the cavity of cyclodextrins and in studying the solution behavior of functionalized derivatives. rsc.orgnih.govacs.org

Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The dicarbollylcobaltate anion exhibits a characteristic and strong absorption band in the IR spectrum corresponding to the B-H stretching vibrations, typically appearing in the region of 2500-2600 cm⁻¹. ub.edumdpi.com This distinct band serves as a spectroscopic fingerprint for the presence of the carborane cage and is particularly useful for tracking the incorporation of the anion into other materials or its interaction with biological systems. ub.edumdpi.com

The IR spectra of functionalized dicarbollylcobaltate derivatives will also show absorption bands characteristic of the functional groups present, providing further confirmation of their successful incorporation. researchgate.netrsc.org

Table 2: Characteristic Infrared Absorption for the Dicarbollylcobaltate Anion

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS))

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of the compound and information about its isotopic composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing charged species like the dicarbollylcobaltate anion.

ESI-MS has been widely used to confirm the identity and purity of sodium cobalticarborane and its derivatives. rsc.orgnih.gov The technique can detect the molecular ion of the [Co(C₂B₉H₁₁)₂]⁻ anion and its conjugates. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule. nih.gov The characteristic isotopic pattern of cobalt can also be observed in the mass spectra, further confirming the presence of the metal center. nih.gov

Elemental Analysis and Stoichiometric Determinations

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (such as carbon, hydrogen, nitrogen, and boron) in a compound. This data is crucial for verifying the empirical formula and stoichiometry of newly synthesized compounds. researchgate.net For this compound, with the chemical formula C₄H₂₂B₁₈CoNa, elemental analysis provides experimental confirmation of the relative amounts of each element present. strem.comsigmaaldrich.com This technique is routinely used in conjunction with spectroscopic methods to fully characterize the composition and purity of cobalticarborane derivatives. researchgate.netrsc.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Dicarbollylcobaltate anion |

| Cobalt(III) ion |

| [C₂B₉H₁₁]²⁻ (dicarbollide) |

| [NBu₄][commo-3,3'-Co(8-F-1,2-C₂B₉H₁₀)₂] |

| Lanthanide |

| Sodium cobalt oxides |

| Cyclodextrins |

Computational and Theoretical Investigations of Sodium Cobalticarborane Systems

Electronic Structure Calculations (e.g., Density Functional Theory (DFT))

Electronic structure calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of sodium cobalticarborane and related systems. medscape.comornl.govfortunejournals.com These first-principles methods provide a numerical solution to the Schrödinger equation for a given system, enabling the speculative study of its properties, sometimes even without direct experimental reference. ornl.govnorthwestern.edu The core challenge in these calculations lies in accurately treating electron-electron interactions, which are pivotal to the chemical and physical characteristics of a system. ornl.gov DFT has emerged as a successful approach by approximating these interactions, offering a balance between computational cost and accuracy. ornl.govfortunejournals.com

In the context of cobalticarborane systems, DFT has been used to interpret experimental results and understand structural stability. researchgate.net For instance, theoretical first-principles DFT calculations have been applied to study related cobalt-containing materials, highlighting their electrochemical stability. researchgate.net The choice of functional within DFT, such as the Becke, Lee, Yang, and Parr (BLYP) functional with dispersion corrections, is crucial for obtaining reliable results, as demonstrated in studies of similar complex systems. nsf.gov

The bonding in cobalticarborane clusters is complex, involving a three-dimensional delocalized system of electrons. The cobalt atom is typically sandwiched between two carborane ligands, forming a [Co(C₂B₉H₁₁)₂]⁻ anion. whiterose.ac.uk The stability of this sandwich structure arises from the effective interaction between the metal d-orbitals and the molecular orbitals of the carborane cages. tue.nl This interaction facilitates significant electron delocalization across the entire cluster, which is a hallmark of such polyhedral borane (B79455) compounds. americanelements.com

Molecular orbital (MO) analysis provides a detailed picture of the bonding and electronic transitions within this compound. The interaction between the cobalt d-orbitals and the frontier molecular orbitals of the carborane ligands leads to the formation of bonding, non-bonding, and anti-bonding MOs for the complex. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity and spectroscopic properties.

Studies on related systems show that the counterion, in this case, sodium, can cause distinct shifts in the HOMO and LUMO energy levels. biorxiv.org The placement of these frontier molecular orbitals can be analyzed to understand the donor-acceptor characteristics of the complex. scispace.com For example, in analogous metal-ligand systems, the interaction often involves σ-donation from the ligand to the metal and π-backdonation from the metal to the ligand, which strengthens the metal-ligand bond. tue.nl A qualitative MO diagram can illustrate the splitting of the cobalt d-orbitals in the D₅d symmetry of the cobaltocene-like structure, providing a basis for understanding the electronic ground state. researchgate.net

Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics (AIMD) simulations have been employed to study the dynamic behavior and stability of systems related to this compound. medscape.commassey.ac.nz AIMD combines electronic structure calculations (often DFT) with classical molecular dynamics to model the motion of atoms over time. nsf.govaps.org This approach allows for the investigation of structural transformations and stability under various conditions. researchgate.net

For example, AIMD studies on related cobalt oxides have been used to assess their structural stability, revealing that certain crystal structures are not stable and undergo transformations. researchgate.net In the context of sodium-containing systems, AIMD has been used to study the dynamics of sodium ions in solution and their interaction with other molecules, providing insights into solvation and transport properties. nsf.govnih.govnih.gov Such simulations can capture the dynamic fluctuations of the system, which is crucial for understanding properties like NMR chemical shifts that are averaged over time. nsf.gov

Analysis of Structural Stability and Energetics

The structural stability and energetics of cobalticarborane systems are key to their potential applications. medscape.comgrafiati.commassey.ac.nz Computational methods are used to determine the preferred conformations and the energy barriers for structural rearrangements. The high chemical stability of related carborane anions, such as perhalogenated carborates, has been noted and is a subject of synthetic and energetic studies. researchgate.net

The interplay between structural stability, plasticity, and energetics can be investigated using computational biophysical approaches, which reveal how intrinsic plasticity and concerted movements of molecular fragments are perturbed upon interaction with other species. nih.gov In the case of this compound, the stability is largely attributed to the robust sandwich structure of the [Co(C₂B₉H₁₁)₂]⁻ anion. whiterose.ac.uk Experimental and theoretical studies on related materials, such as cobalt oxides, have examined their structural stability, with techniques like Crystal Orbital Hamiltonian Population (COHP) analysis being used to identify instabilities in certain structures. researchgate.net

Theoretical Prediction of Reactivity Pathways and Mechanisms

Theoretical calculations are a powerful tool for predicting the reactivity of chemical systems, including this compound. medscape.comgrafiati.commassey.ac.nz By mapping the potential energy surface, it is possible to identify the most likely pathways for chemical reactions and to calculate the associated activation energies. icheme.org Conceptual DFT provides a framework for understanding reactivity through indices such as electrophilicity and nucleophilicity, which can be calculated for different sites within a molecule to predict how it will interact with other reagents. mdpi.com

For instance, the theoretical analysis of the bonding changes along a reaction path can elucidate the molecular mechanism of a reaction. mdpi.com In the context of catalysis, where this compound has shown promise as a precatalyst for the oxygen evolution reaction, theoretical models can help to understand the structural evolution of the catalyst and the formation of the true active sites. researchgate.netkisti.re.kr By combining computational quantum chemistry with transition state theory, it is possible to evaluate the kinetics of reactive systems, although the accuracy may depend on the complexity of the system. icheme.org

High-Pressure Effects on Structure and Electronic Properties

The application of high pressure can induce significant changes in the structure and electronic properties of materials. grafiati.com For this compound, high-pressure studies could reveal new phases or altered electronic states. In related systems, it has been shown that external pressure can lead to a decrease in interatomic distances. researchgate.net

Applications in Catalysis and Electrocatalysis Utilizing Sodium Cobalticarborane

Precatalyst Development for Oxygen Evolution Reaction (OER)

Sodium cobalticarborane is recognized as a promising precatalyst for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen fuel production. nih.govacs.org The compound itself is not the active catalyst but serves as a stable source for the in situ formation of a cobalt-based catalyst on an electrode surface. nih.govacs.org The core advantage of using this compound lies in the slow and controlled decomposition of its carborane cage under electrochemical conditions. This gradual breakdown releases cobalt ions that then form a nanostructured, efficient oxygen-evolving catalyst directly on the electrode. nih.govacs.org This method of catalyst generation ensures the formation of small, nanosized cobalt-based particles on the support material, which is beneficial for catalytic activity.

The electrocatalytic performance of the active species derived from this compound has been evaluated across various electrode materials. Key metrics for OER activity include the overpotential (the additional potential required above the thermodynamic equilibrium to drive the reaction at a given rate) and the Tafel slope (which provides insight into the reaction mechanism). Lower overpotential and smaller Tafel slope values indicate higher catalytic efficiency.

Research has shown that the OER activity is highly dependent on the electrode substrate. For instance, when using a gold electrode in a 1.0 M KOH solution, the catalyst generated from this compound exhibits significant activity, marked by a Tafel slope of 63.8 mV/decade and an overpotential of 541 mV to achieve a current density of 50 mA/cm². nih.govacs.org On a glassy carbon electrode under similar conditions, the Tafel slope was recorded at 109.9 mV/decade with an overpotential of 548 mV needed for 10 mA/cm². nih.govacs.org The onset overpotentials for the OER were also measured, with values of 275 mV for gold, 284 mV for platinum, and 330 mV for glassy carbon electrodes. nih.govacs.org

Interactive Data Table: OER Performance of Catalyst Derived from this compound

| Electrode Material | Onset Overpotential (mV) | Tafel Slope (mV/decade) | Overpotential (mV) @ Current Density |

| Gold (Au) | 275 | 63.8 | 541 @ 50 mA/cm² |

| Platinum (Pt) | 284 | N/A | N/A |

| Glassy Carbon (GC) | 330 | 109.9 | 548 @ 10 mA/cm² |

| Fluorine-doped Tin Oxide (FTO) | 315 | N/A | N/A |

| Data sourced from studies in 1.0 M KOH solution. nih.govacs.org |

While detailed operando spectroscopic studies specifically tracking the transformation of this compound are not extensively documented in the provided search results, the resulting active species has been characterized by several methods. nih.govacs.org The evidence suggests that during the electrochemical OER process, the this compound precatalyst decomposes to form a cobalt-based catalyst. This active species is proposed to be a Co(III) hydroxide (B78521) or oxy(hydroxide) layer on the electrode surface. nih.govacs.org The formation of these cobalt oxides and (oxy)hydroxides is a common feature for cobalt-based OER precatalysts, which undergo structural transformation under oxidative potentials to form the true catalytically active phase.

Role in Organometallic Catalysis and Reaction Kinetics

Detailed research findings on the application of this compound in broader organometallic catalysis, beyond its role as an OER precatalyst, are not extensively available. The current body of scientific literature primarily focuses on its electrochemical applications. Studies detailing its role in other catalytic transformations or specific investigations into its reaction kinetics in homogeneous or heterogeneous organometallic systems are not prominent.

Mechanistic Elucidation of Catalytic Processes

The mechanistic understanding of this compound's catalytic function is centered on its decomposition pathway during the Oxygen Evolution Reaction. The proposed mechanism involves the slow, electrochemically induced breakdown of the stable carborane cage, which releases cobalt species. nih.govacs.org These species then deposit onto the electrode and are oxidized to form the active Co(III) (oxy)hydroxide layer that catalyzes the water oxidation. A detailed mechanistic elucidation for other catalytic processes involving the intact this compound complex is not sufficiently described in available research.

Stabilization of Reactive Intermediates in Catalytic Cycles

There is a lack of specific research data demonstrating the role of the this compound complex in stabilizing reactive intermediates within catalytic cycles. While the robust carborane ligand is known for its stability, its function in protecting and stabilizing transient species in a catalytic pathway has not been a primary focus of the available scientific reports.

Advanced Materials Science Applications Derived from Sodium Cobalticarborane

Self-Assembly Processes and Supramolecular Architectures

The cobalt bis(dicarbollide) anion, often abbreviated as [COSAN]⁻, possesses a unique amphiphilic character, being soluble in both aqueous and organic media. wikipedia.org This behavior, combined with its delocalized charge and hydridic B-H vertices, drives its participation in self-assembly processes. wikipedia.org In aqueous solutions, the sodium salt of cobalt bis(dicarbollide) undergoes a two-step aggregation process. nih.gov The initial step involves the formation of smaller aggregates, proposed to be pentameric structures, which is driven by favorable enthalpy and positive entropy. nih.gov This is followed by a second step where these smaller structures form larger aggregates, a process characterized by more significant counterion binding. nih.gov

The [COSAN]⁻ anion's ability to form vesicles and other supramolecular assemblies has been noted as a key feature for various applications. rsc.org Its role is often that of a large, weakly coordinating, and shape-persistent counterion that can influence the structure of complex architectures. Research has shown that the cobalticarborane anion can induce the selective crystallization of different supramolecular species from an equilibrium mixture. nih.gov In systems where flexible organic donor molecules are combined with metallic acceptor units, the choice of anion—such as cobalticarborane versus triflate—can dictate whether triangular or square supramolecular structures are preferentially formed in the solid state. nih.gov This anion-templated crystallization highlights its crucial role in directing self-organization processes to create ordered, high-level structures.

| Type of Assembly/Process | Key Characteristics | Research Finding |

|---|---|---|

| Aqueous Aggregation | Forms aggregates in a two-step process. | Initially forms small pentameric structures, which then assemble into larger aggregates with increased counterion binding. nih.gov |

| Vesicle Formation | Acts as a building block for vesicle structures. | The ion's structure and properties enable it to form supramolecular assemblies and vesicles. rsc.org |

| Anion-Induced Crystallization | Directs the formation of specific supramolecular architectures. | The presence of the cobalticarborane anion can selectively favor the crystallization of triangular or square metal-organic species from an equilibrium mixture. nih.gov |

| Guest Encapsulation | Serves as a guest molecule in host-guest chemistry. | The cobalticarborane anion can be encapsulated within self-assembled prismatic receptors, causing a significant increase in the host's cavity volume. cam.ac.uk |

Design and Development of Ionic Liquids and Electrolyte Systems

Ionic liquids (ILs) are salts with melting points below 100 °C that are explored for applications in catalysis, energy storage, and as solvents. nih.gov The unique properties of the cobalticarborane anion—its large size, charge delocalization, and high stability—make it an excellent candidate for designing novel ILs and electrolytes. mdpi.com Its ability to undergo a reversible one-electron reduction/oxidation cycle (Co(III)/Co(II)) also makes it suitable for electrochemical applications. nih.gov

A significant area of development is in next-generation batteries beyond lithium-ion technology, such as magnesium-ion batteries. nih.gov Carborane-based anions are particularly well-suited for these systems due to their inert and weakly coordinating nature, which promotes excellent electrolyte performance. nih.gov While research has often focused on the [HCB₁₁H₁₁]⁻ anion, the principles are directly applicable to systems involving other large borane (B79455) clusters like cobalticarborane. By synthetically modifying the surface of carborane anions, researchers have overcome solubility issues to produce highly conductive and electrochemically stable magnesium electrolytes. nih.gov These engineered electrolytes exhibit highly dissociative behavior regardless of concentration and show exceptional stability during prolonged cycling at high current densities. nih.gov This demonstrates the potential of large, stable borane cluster anions in creating advanced electrolyte systems for future energy storage devices.

| Electrolyte Parameter | Performance Metric | System Details |

|---|---|---|

| Maximum Ionic Conductivity | 7.4 mS cm⁻¹ | 0.9 M solution of a synthetically modified carborane magnesium salt in DME. nih.gov |

| Electrochemical Stability Window | Up to +4.2 V vs Mg²⁺/0 | Demonstrates high voltage stability suitable for advanced cathodes. nih.gov |

| Symmetric Cell Cycling | Stable for over 400 hours | Cycled at a high current density of 2.0 mA cm⁻². nih.gov |

| Coulombic Efficiency | >96% | Measured in a Mg||Mo₆S₈ full cell configuration. nih.gov |

Contributions to Functional Materials (e.g., ceramics, metals, semiconductors)

The incorporation of sodium cobalticarborane and its derivatives into functional materials is an expanding field driven by the compound's exceptional stability and versatile chemistry. mdpi.commdpi.com Its use as a large, stable, and charge-compensating counterion allows for the creation of novel materials with tailored properties. semanticscholar.org

In the realm of materials science, sodium compounds are known to contribute to the formation of glass and ceramics by influencing their physical properties. scbt.com The thermal stability of the cobalticarborane anion makes it a candidate for inclusion in ceramic formulations, potentially to modify their electrochemical or structural characteristics. Cobalt compounds, in general, are used to impart distinct deep blue colors to glass and ceramics. wikipedia.org While specific research on cobalticarborane in bulk ceramics is emerging, carborane-based polymers have been studied as precursors for ceramic materials. researchgate.net

The cobalticarborane anion has been successfully used to synthesize radical cation salts that form the basis of conducting materials. semanticscholar.org In these materials, the transport properties are determined by the packing of the radical cations, which is strongly influenced by the nature and shape of the counterion. semanticscholar.org By using the cobalticarborane anion, researchers can create layered structures with distinct electrical conductivities. Furthermore, cobalt-based metal-organic frameworks (MOFs) have been investigated as functional materials for battery applications, where they can act as templates or active components. rsc.org The ability to functionalize the cobalticarborane anion allows for its integration into such frameworks, opening pathways to new materials for energy storage and catalysis. researchgate.net The application in semiconductors is a prospective area, leveraging the anion's defined electrochemical behavior for potential use in doped materials or as interlayers in semiconductor devices.

| Material Type | Specific Application/Role | Contribution of Cobalticarborane |

|---|---|---|

| Conducting Polymers/Salts | Charge-compensating counterion in radical cation salts. | Its size and shape influence the crystal packing of the conducting organic components, thereby controlling the material's electrical properties. semanticscholar.org |

| Metal-Organic Frameworks (MOFs) | Component for energy storage materials. | Serves as a stable, functionalizable building block or template for creating porous frameworks for battery applications. rsc.orgresearchgate.net |

| Ceramics and Glasses | Additive for modifying material properties. | Its high thermal stability makes it a candidate for high-temperature processing, and cobalt compounds are used as colorants in ceramics and glass. scbt.comwikipedia.org |

| Sensors | Active component in ion-selective electrodes. | Used in the development of potentiometric sensors for the detection of various chemical species. researchgate.net |

Chemical Aspects of Sodium Cobalticarborane in Boron Neutron Capture Therapy Bnct Research

Design Principles for Carborane-Based Boron Delivery Agents

The design of effective carborane-based boron delivery agents, including those derived from sodium cobalticarborane (often referred to as COSAN), is guided by several key principles aimed at optimizing their performance for BNCT. These agents must deliver a sufficient concentration of ¹⁰B atoms (approximately 10⁹ atoms per cell) to tumor cells while maintaining low concentrations in surrounding healthy tissues. nih.gov

Key design principles include:

High Boron Content: The fundamental advantage of carborane cages is their high number of boron atoms per molecule. The cobaltabisdicarbollide anion, [Co(C₂B₉H₁₁)₂]⁻, contains 18 boron atoms, providing a significant boron payload in a single, stable structure. This high boron density is a primary reason for its investigation as a BNCT agent. mdpi.commdpi.com

Chemical Stability: The cobalticarborane cage exhibits remarkable chemical, thermal, and photochemical stability. mdpi.com This robustness is crucial for a delivery agent, ensuring it remains intact in biological systems until it reaches the target tumor cells and during the neutron irradiation process.

Tunable Lipophilicity: The intrinsic hydrophobicity of the cobalticarborane anion allows it to interact with and permeate lipid bilayers of cell membranes. mdpi.com This property can be finely tuned through chemical modification. For instance, halogenation (e.g., iodination) of the cage can increase lipophilicity, potentially enhancing cell membrane penetration. mdpi.comnih.gov This tunability allows for the optimization of the agent's pharmacokinetic properties.

Functionalization Capability: The carborane cage can be functionalized with various chemical moieties without compromising the core structure. This allows for the attachment of tumor-targeting ligands (e.g., peptides, antibodies), imaging agents, or molecules that exploit specific cellular uptake pathways. nih.govmdpi.com For example, attaching a terminal amino group facilitates conjugation to other molecules or nanoparticles. nih.gov

Chemical Strategies for Enhanced Boron Accumulation in Cellular Environments

To improve upon first and second-generation BNCT agents, researchers have developed several chemical strategies to enhance the accumulation and retention of cobalticarborane-based compounds in tumor cells.

Halogenation: Introducing halogen atoms, such as iodine, onto the carborane cage (e.g., forming di-iodinated cobaltabisdicarbollide, [8,8′-I₂-o-COSAN]⁻) increases the molecule's lipophilicity. mdpi.com This enhanced lipophilic character is designed to facilitate easier passage across the lipid-rich cell membrane, leading to higher intracellular concentrations. Studies have shown that the di-iodinated derivative of this compound is a serious candidate for BNCT in treating resistant glioblastoma. mdpi.comisnct.net

Conjugation to Biomolecules: A prominent strategy involves conjugating the cobalticarborane moiety to biomolecules that can target tumor cells or are readily internalized. For instance, cobalt bis(dicarbollide) has been conjugated with curcumin (B1669340). mdpi.com While curcumin itself has certain biological activities, in this context, it serves as a vehicle for the boron cage. Flow cytometry analysis has shown that these conjugates are effectively internalized by colorectal carcinoma cells in a time-dependent manner. mdpi.com

Formulation into Nanoparticles: Incorporating this compound derivatives into nanodelivery systems is another advanced strategy. Monoiodinated cobaltabisdicarbollides (I-COSAN) have been conjugated to acrylic polymer-based nanoparticles (NP@I-COSAN). mdpi.comnih.gov This approach offers several advantages:

High Boron Loading: Nanoparticles can be functionalized with a large number of cobalticarborane units, significantly increasing the boron concentration delivered to the target site. nih.gov

Enhanced Stability and Retention: Quantitative analysis using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) has demonstrated superior boron retention in cells treated with NP@I-COSAN compared to conventional agents. mdpi.com This stability ensures a consistent availability of boron during the irradiation window.

Improved Cellular Uptake: Transmission Electron Microscopy (TEM) has confirmed the efficient internalization of these nanoparticles, which are found predominantly in the cytoplasm. mdpi.com In vitro BNCT assays showed that NP@I-COSAN was effective in inducing tumor cell apoptosis even at boron concentrations significantly lower than those required for traditional treatments. mdpi.comnih.gov

Comparative Analysis of Carborane Properties with Other Boron Neutron Capture Therapy Boron Carriers (e.g., Borocaptate Sodium (BSH), Boronophenylalanine (BPA))

This compound and its derivatives represent a "third generation" of BNCT agents, designed to overcome the limitations of the clinically used "second generation" agents, Borocaptate Sodium (BSH) and Boronophenylalanine (BPA). mdpi.com

While both BPA and BSH have been used in clinical trials, they exhibit suboptimal tumor-targeting selectivity and retention times. mdpi.com BSH, despite its high boron content, does not actively accumulate in tumor cells and relies on a dysfunctional blood-brain barrier for penetration. isnct.net BPA mimics the amino acid phenylalanine and is actively transported into rapidly dividing cells via overexpressed amino acid transporters (LAT1), but its low boron content per molecule necessitates high doses. isnct.netdgbnct.com

The following table provides a comparative analysis of key chemical and biological properties.

| Property | This compound (COSAN) Derivatives | Borocaptate Sodium (BSH) | Boronophenylalanine (BPA) |

|---|---|---|---|

| Boron Atoms per Molecule | 18 | 12 | 1 |

| Molecular Structure | Sandwich complex with a cobalt atom between two dicarbollide ligands | Icosahedral cage of twelve boron atoms | Amino acid structure with a boronic acid group |

| Solubility | Amphiphilic; soluble in both aqueous and organic media mdpi.com | High water solubility isnct.net | Poorly water-soluble; requires complexation with fructose (B13574) or sorbitol isnct.net |

| Tumor Accumulation Mechanism | Passive diffusion (lipophilicity-driven), can be enhanced with active targeting via conjugation mdpi.commdpi.com | Passive; relies on leaky tumor vasculature (EPR effect) isnct.net | Active transport via amino acid transporters (e.g., LAT1) isnct.net |

| Chemical Stability | Very high chemical and thermal stability mdpi.com | Stable | Stable |

| Potential for Modification | Highly versatile; amenable to halogenation and conjugation to various molecules and nanoparticles nih.govmdpi.com | Can be conjugated to delivery vehicles like liposomes isnct.net | Can be conjugated, for example, with peptides mdpi.com |

Research has demonstrated that nanoparticle-functionalized cobalticarborane (NP@I-COSAN) can induce apoptosis in tumor cells at boron concentrations nearly 900 times lower than that of a BPA-fructose conjugate, highlighting its enhanced efficacy. mdpi.com

Methodologies for Tracking Boron Localization in Chemical Models

Evaluating the efficacy of new boron delivery agents like this compound requires precise methods to track and quantify boron concentrations at the tissue, cellular, and subcellular levels. Several analytical techniques are employed for this purpose in chemical and biological models.

Transmission Electron Microscopy (TEM): When cobalticarborane is conjugated to nanoparticles, TEM can be used to visualize the cellular and subcellular localization of the nanoparticles themselves. mdpi.com Coupled with Energy-Dispersive X-ray spectroscopy (EDX), TEM can confirm the presence of elements from the nanoparticle conjugate within specific cellular compartments, such as the cytoplasm.

Flow Cytometry: This technique can be used to analyze the intracellular accumulation of cobalticarborane conjugates, particularly if they are attached to a fluorescent molecule or a molecule that can be fluorescently tagged. It allows for the rapid, high-throughput analysis of boron agent uptake in a large population of cells over time. mdpi.com

Neutron Autoradiography: This imaging technique provides a spatial map of boron distribution within a tissue slice or on a cellular level. The sample is placed in contact with a solid-state nuclear track detector and irradiated with neutrons. The alpha particles and lithium ions produced from the ¹⁰B(n,α)⁷Li reaction create tracks in the detector, which can then be visualized and correlated with the histology of the sample to determine the precise location of the boron atoms. iaea.org

These methodologies are essential for validating the design principles of new cobalticarborane-based agents and for providing the detailed chemical and spatial information needed to advance them toward potential clinical application in BNCT.

Q & A

Basic: What are the standard protocols for synthesizing sodium cobalticarborane, and how can purity be validated?

Methodological Answer:

Synthesis typically follows metathesis reactions between cobalticarborane precursors (e.g., Cs[Co(C2B9H11)2]) and sodium salts in anhydrous solvents like THF or acetonitrile . Key steps include:

- Purification : Recrystallization under inert atmospheres to avoid oxidation.

- Purity Validation :

Advanced: How can researchers address contradictions in reported electrochemical stability data for this compound in non-aqueous electrolytes?

Methodological Answer:

Discrepancies often arise from variations in experimental conditions. To resolve these:

- Controlled Variable Testing :

- Post-Experiment Characterization :

Basic: What characterization techniques are essential for confirming the structural integrity of this compound post-synthesis?

Methodological Answer:

A multi-technique approach is critical:

- Spectroscopy :

- FTIR : Confirm B-H and Co-B bonding via characteristic peaks (e.g., 2500–2600 cm<sup>-1</sup> for B-H stretches).

- UV-Vis : Monitor d-d transitions of cobalt centers (λ ~500–600 nm) .

- Diffraction :

- Powder XRD to verify crystallinity and phase purity.

- Thermal Analysis :

Advanced: How should researchers design experiments to investigate this compound’s ion-transport mechanisms in solid-state electrolytes?

Methodological Answer:

- Model Systems :

- Use pelletized Na3PS4 or β-alumina as solid electrolytes, with symmetric Na|cobalticarborane|Na cells .

- In Situ/Operando Techniques :

- Impedance Spectroscopy : Track ionic conductivity changes with temperature (Arrhenius plots for activation energy).

- Neutron Diffraction : Resolve Na<sup>+</sup> migration pathways within the boron cage .

- Control Experiments :

Basic: What are the best practices for handling this compound to prevent degradation during storage?

Methodological Answer:

- Storage Conditions :

- Argon-filled glovebox (O2 <1 ppm, H2O <10 ppm).

- Sealed in amber vials with PTFE-lined caps to avoid light/air exposure .

- Stability Monitoring :

Advanced: What statistical methods are recommended for analyzing discrepancies in this compound’s catalytic activity across batch syntheses?

Methodological Answer:

- Data Normalization :

- Express turnover frequencies (TOF) relative to Co content (quantified via AAS).

- Multivariate Analysis :

- Error Propagation Models :

Basic: How can researchers optimize reaction yields when functionalizing this compound with organic ligands?

Methodological Answer:

- Ligand Screening :

- Use Sonogashira or Suzuki coupling conditions for B-H substitution, monitoring progress via <sup>1</sup>H NMR .

- Solvent Optimization :

Advanced: What strategies mitigate crystallographic disorder challenges in this compound derivatives?

Methodological Answer:

- Crystallization Techniques :

- Slow diffusion of hexane into saturated DCM solutions to grow larger, higher-quality crystals .

- Data Refinement :

- Complementary Methods :

- Pair XRD with PDF (Pair Distribution Function) analysis to resolve local structural disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.